![molecular formula C11H14ClNO3 B6194665 tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate CAS No. 2680540-41-2](/img/no-structure.png)
tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate” contains a tert-butyl group, a chloropyridinyl group, and an acetate group. The tert-butyl group is a branched alkyl group, the chloropyridinyl group is a heterocyclic aromatic ring with a chlorine substituent, and the acetate group is a common ester functional group .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The chloropyridinyl group is likely to contribute to the compound’s reactivity and possibly its aromaticity .Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of the chloropyridinyl and acetate groups. For example, the chlorine atom on the pyridine ring could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the chloropyridinyl group could potentially increase the compound’s polarity and influence its solubility .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate involves the reaction of tert-butyl acetate with 6-chloropyridin-2-ol in the presence of a base to form tert-butyl 2-(6-chloropyridin-2-yloxy)acetate, which is then treated with a strong acid to yield the final product.", "Starting Materials": [ "tert-butyl acetate", "6-chloropyridin-2-ol", "base", "strong acid" ], "Reaction": [ "Step 1: Add 6-chloropyridin-2-ol to a solution of tert-butyl acetate in the presence of a base such as sodium hydride or potassium carbonate.", "Step 2: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 2-(6-chloropyridin-2-yloxy)acetate.", "Step 5: Dissolve tert-butyl 2-(6-chloropyridin-2-yloxy)acetate in a strong acid such as hydrochloric acid or sulfuric acid.", "Step 6: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate." ] } | |
CAS-Nummer |
2680540-41-2 |
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
tert-butyl 2-(6-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
ZQYSJGZTEROBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=NC(=CC=C1)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.